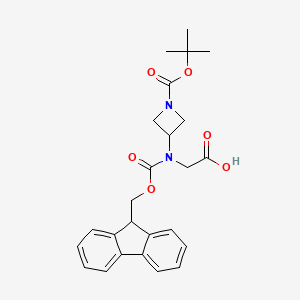

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine

CAS No.: 1463524-95-9

Cat. No.: VC4604671

Molecular Formula: C25H28N2O6

Molecular Weight: 452.507

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1463524-95-9 |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.507 |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) |

| Standard InChI Key | IJXRRVYEYNQMPR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a glycine backbone substituted with two protective groups: an Fmoc group at the nitrogen atom and a Boc-protected azetidine ring at the adjacent nitrogen. The Fmoc group ([(9H-fluoren-9-yl)methoxy]carbonyl) provides acid-labile protection, while the Boc group (tert-butoxycarbonyl) offers base-sensitive shielding, enabling orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) . The azetidine ring (a four-membered nitrogen heterocycle) introduces steric constraints that influence peptide conformation and stability.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) and InChIKey (IJXRRVYEYNQMPR-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C<sub>25</sub>H<sub>28</sub>N<sub>2</sub>O<sub>6</sub> |

| Molecular Weight | 452.507 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |

| Solubility | Not publicly available |

| Stability | Sensitive to acidic/basic conditions |

The tert-butyl group in the Boc moiety enhances solubility in organic solvents, whereas the Fmoc group’s aromaticity contributes to UV detectability during chromatographic purification .

Synthesis and Preparation

Synthetic Routes

The synthesis typically proceeds via sequential protection of the azetidine nitrogen and glycine’s α-amino group:

-

Azetidine Protection: The azetidine ring’s secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.

-

Glycine Functionalization: The primary amine of glycine is then Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions .

-

Coupling Reactions: The dual-protected glycine derivative is activated (e.g., via HOBt/DIC) for incorporation into peptide chains during SPPS.

Optimization Challenges

-

Steric Hindrance: The azetidine’s compact structure complicates coupling efficiency, necessitating extended reaction times or elevated temperatures.

-

Deprotection Kinetics: Sequential removal of Boc (via TFA) and Fmoc (via piperidine) must be carefully timed to prevent side reactions .

Applications in Peptide Chemistry

Conformational Restriction

The azetidine ring imposes a 90° torsion angle on peptide backbones, stabilizing β-turn and γ-turn motifs that are otherwise flexible in linear peptides. This rigidity enhances receptor binding specificity, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors.

Medicinal Chemistry Innovations

-

Targeted Drug Delivery: Fmoc/Boc groups enable controlled release in prodrug formulations, as seen in caspase inhibitors for apoptosis regulation .

-

Antimicrobial Peptides: Azetidine-containing peptides exhibit enhanced membrane permeability, leveraging their hydrophobic character to disrupt bacterial lipid bilayers.

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| H302 | Oral toxicity | Avoid ingestion; use PPE |

| H315 | Skin irritation | Wear gloves/lab coat |

| H319 | Eye irritation | Use safety goggles |

| H335 | Respiratory irritation | Use fume hood |

Future Perspectives

Drug Development

-

Peptide Therapeutics: Incorporation into checkpoint inhibitor peptides for oncology (e.g., PD-1/PD-L1 disruptors).

-

Bioconjugation: Site-specific labeling with fluorophores or radiotracers for diagnostic imaging .

Synthetic Methodology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume